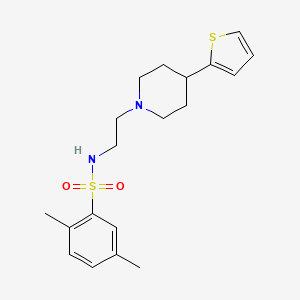

2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core substituted with a piperidine ring and a thiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

Thiophene Substitution: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with a halogenated piperidine intermediate.

Sulfonamide Formation: The final step involves the reaction of the substituted piperidine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the purity of starting materials, reaction temperature, pressure, and the use of catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines from nitro groups.

Substitution: Various substituted benzenesulfonamides depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of thiophene and piperidine moieties suggests potential activity against various bacterial strains. Studies have shown that derivatives of thiophene can inhibit microbial adhesion and biofilm formation, which are critical in treating infections caused by resistant strains .

Anticancer Properties

The compound's structure may allow it to interact with specific biological targets involved in cancer progression. Investigations into related sulfonamide compounds have revealed their capability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Piperidine derivatives are known for their neuroactive properties. The incorporation of such groups into the structure of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide may enhance its efficacy as a treatment for neurodegenerative disorders, potentially acting on neurotransmitter systems to alleviate symptoms .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of thiophene-containing compounds, it was found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

Case Study 2: Anticancer Activity

A series of sulfonamide derivatives were tested for their anticancer properties against various cell lines. The results indicated that modifications to the piperidine ring could enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 (breast cancer) | 5.5 |

| Compound D | HeLa (cervical cancer) | 3.8 |

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and piperidine rings provide hydrophobic interactions, stabilizing the compound within the binding site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-dimethylbenzenesulfonamide: Lacks the piperidine and thiophene moieties, resulting in different biological activity.

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide: Similar structure but without the dimethyl substitution on the benzene ring, which may affect its binding affinity and specificity.

Uniqueness

The unique combination of the dimethylbenzenesulfonamide core with the piperidine and thiophene rings in 2,5-dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Biologische Aktivität

2,5-Dimethyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a benzenesulfonamide core, a piperidine ring, and a thiophene moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The IUPAC name for the compound is 2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide. Its molecular formula is C19H26N2O2S, and it has a molecular weight of 358.55 g/mol. The compound's structure is illustrated in the following table:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H26N2O2S |

| Molecular Weight | 358.55 g/mol |

| InChI | InChI=1S/C19H26N2O2S/c1-15... |

The biological activity of this compound primarily stems from its interaction with various molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and piperidine rings provide hydrophobic interactions that stabilize the compound within the binding site. This mechanism suggests potential inhibitory effects on key biological pathways.

Anticancer Activity

Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) . The unique structure of this compound may enhance its efficacy as an anticancer agent by improving binding affinity to target proteins involved in cell proliferation.

Enzyme Inhibition

The compound has been reported to exhibit inhibitory activity against various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Studies

- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of the compound on different cancer cell lines. Results indicated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, suggesting moderate cytotoxicity .

- Neuroprotective Effects : Another investigation explored the neuroprotective properties of similar piperidine derivatives against oxidative stress in neuronal cells. The results suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

- Antimicrobial Activity : Preliminary studies have suggested that sulfonamide derivatives possess antimicrobial properties. Further research is needed to evaluate the specific activity of this compound against bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar structures:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,5-Dimethylbenzenesulfonamide | Lacks piperidine and thiophene moieties | Different biological activity profile |

| N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)benzenesulfonamide | Similar structure without dimethyl substitution | Potentially altered binding affinity |

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2S2/c1-15-5-6-16(2)19(14-15)25(22,23)20-9-12-21-10-7-17(8-11-21)18-4-3-13-24-18/h3-6,13-14,17,20H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVIGHLQNKRXEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.